1-Naphthalenesulfonic acid

描述

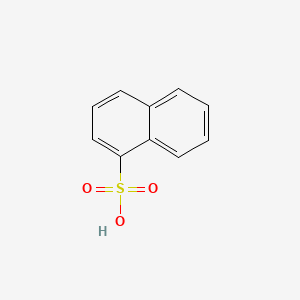

1-Naphthalenesulfonic acid (1-NS, C₁₀H₈O₃S) is a white crystalline organic compound with a molecular weight of 208.23 g/mol. It is produced via sulfonation of naphthalene using oleum at low temperatures . The sodium salt of 1-NS (C₁₀H₇NaO₃S, 230.21 g/mol) is commercially significant, exhibiting high water solubility and stability .

属性

IUPAC Name |

naphthalene-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3S/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSZYNBSKGUBXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048033 | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Grey powder; [Acros Organics MSDS] | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9622 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

85-47-2, 25155-19-5, 68153-01-5, 68412-23-7 | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-47-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085472 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025155195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalenesulfonic acids | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Naphthalene-1-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalene-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.464 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acids | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.581 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Naphthalenesulfonic acid, di-C5-6-alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-NAPHTHALENESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SJH61WM2J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Kinetic Control

The sulfonation of naphthalene with concentrated sulfuric acid exemplifies electrophilic aromatic substitution. At temperatures below 60°C, the reaction favors the formation of 1-naphthalenesulfonic acid due to kinetic control, where the sulfonic group occupies the more accessible 1-position. Higher temperatures (>160°C) promote thermodynamic control, yielding the 2-isomer as the dominant product. This temperature-dependent selectivity arises from differences in activation energies: the 1-isomer forms rapidly at lower temperatures, while the 2-isomer becomes favored at elevated temperatures due to its greater stability.

Standard Laboratory Procedure

A representative synthesis involves dissolving 50 g of naphthalene in 50 mL of 92% sulfuric acid at 45–60°C for 4 hours. The mixture is diluted with water, neutralized with sodium bicarbonate, and salted out using sodium chloride. This precipitates sodium 1-naphthalenesulfonate, which is filtered, washed, and dried. Acidification of the sodium salt with hydrochloric acid yields the free sulfonic acid. Key advantages include simplicity and low cost, though product purity often suffers from residual salts and byproducts like unreacted naphthalene.

Industrial Synthesis and High-Purity Methods

Refined Sulfonation with Recrystallization

Industrial protocols emphasize purity for applications in electronics and pharmaceuticals. Patent CN102757369B details a multi-step purification process:

-

Crude Product Dissolution : The sulfonic acid is dissolved in electronic-grade ethanol and passed through a neutral alumina column to adsorb impurities like aniline and polycyclic byproducts.

-

Salt Formation : The purified acid solution is reacted with ammonia or sodium hydroxide under controlled stirring (30–90 rpm) at 40–60°C for 4–6 hours.

-

Filtration and Drying : The resultant ammonium or sodium salt is filtered through 0.2 nm membranes, washed with ether, and dried at 45–55°C for 12–24 hours. This method achieves solvent residuals below 0.1%, making it suitable for high-purity applications.

Sulfuric Acid Concentration Optimization

Higher sulfuric acid concentrations (≥96%) enhance sulfonation efficiency but increase side reactions. Patent CN103288689A balances reactivity and selectivity by maintaining the reaction at 35–45°C with moderate acid strength, reducing tar formation while achieving >90% conversion. Post-reaction, the mixture is quenched in ice water, and the sulfonic acid is isolated via sequential filtrations with activated carbon and alumina.

Comparative Analysis of Key Methods

Yield and Purity Trade-offs

Solvent and Reagent Selection

-

Ethanol vs. Water : Ethanol improves solubility of intermediates but requires stringent drying to avoid esterification byproducts.

-

Salting Out Agents : Sodium chloride precipitates the sodium salt efficiently but introduces ionic impurities; potassium salts offer better purity at higher cost.

-

Neutralization Agents : Sodium bicarbonate minimizes foaming compared to sodium hydroxide, facilitating smoother pH adjustment.

Advanced Purification Techniques

化学反应分析

1-Naphthalenesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form naphthoquinones under specific conditions.

Reduction: Reduction with triphenylphosphine yields 1-naphthalenethiol.

Substitution: Fusion with sodium hydroxide followed by acidification produces 1-naphthol.

Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and triphenylphosphine. The major products formed from these reactions include 1-naphthol, 1,5-naphthalene-disulfonic acid, and 1-naphthalenethiol .

科学研究应用

Commercial Applications

1-Naphthalenesulfonic acid is primarily utilized in the following areas:

- Dye Production : It serves as an intermediate in the synthesis of acid dyes, which are widely used in textile and paper industries due to their vibrant colors and excellent solubility properties .

- Pharmaceuticals : The compound plays a crucial role as a pharmaceutical intermediate in the synthesis of various drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antibiotics. Its ability to facilitate chemical reactions is pivotal in producing desired compound structures .

- Detergents and Surfactants : As a surfactant, this compound enhances cleaning properties in detergents and household cleaning products. Its sulfonic group contributes to effective emulsification and dispersion .

- Adhesives and Coatings : The compound is also employed in manufacturing adhesives and coatings, where its properties improve adhesion and durability .

Detailed Data Tables

| Industry | Application Description |

|---|---|

| Textile | Intermediate for acid dyes |

| Pharmaceutical | Synthesis of NSAIDs and antibiotics |

| Cleaning Products | Component in detergents for enhanced cleaning |

| Coatings | Used in adhesives for improved bonding strength |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various naphthalene derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at concentrations as low as 50 µg/mL, suggesting potential for development as new antibiotics.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited high radical scavenging activity comparable to established antioxidants like ascorbic acid. This property indicates its potential use in formulations aimed at reducing oxidative stress in biological systems.

Case Study 3: Enzyme Interaction

Research on enzyme kinetics revealed that this compound acts as a competitive inhibitor for specific cytochrome P450 enzymes. This interaction has implications for drug metabolism rates, highlighting its relevance in pharmacology.

作用机制

The mechanism of action of 1-naphthalenesulfonic acid involves its interaction with various molecular targets and pathways. As a hydrophobic fluorescence probe, it binds to hydrophobic regions of proteins, causing changes in fluorescence intensity and peak shift depending on the surrounding solvent environment . This property makes it useful in studying protein-ligand interactions and conformational changes in proteins.

相似化合物的比较

Research Findings and Industrial Relevance

- Separation Techniques : 1-NS and 2-NS are separated via silver salt crystallization, leveraging differences in solubility .

- Thermal Stability : 1-NS decomposes at 90°C (melting point of sodium salt: >300°C), whereas disulfonic acids like 2,6-NDS degrade at lower temperatures .

- Environmental Impact : Adsorption studies using graphene highlight 1-NS's persistence in aqueous systems, necessitating advanced removal methods .

生物活性

1-Naphthalenesulfonic acid (NSA) is a sulfonated aromatic compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications based on diverse research findings.

This compound is characterized by a naphthalene ring substituted with a sulfonic acid group. This structure imparts unique physicochemical properties that influence its interactions with biological systems. The sulfonate group enhances water solubility and facilitates ionic interactions, which are crucial for its biological activity.

Fluorescence Properties

This compound exhibits fluorescence properties that make it useful as a probe in biochemical assays. Studies have shown that it can bind to cationic groups in proteins, enhancing fluorescence signals through ion pair formation. This property has been utilized to study protein folding and stability, particularly in detecting partially folded states of proteins like cytochrome c .

Protein Interactions

Research indicates that NSA can interact with various proteins through electrostatic and hydrophobic interactions. For instance, it has been shown to stabilize molten globule states of proteins at low pH, facilitating studies on protein folding dynamics . Additionally, NSA's ability to disrupt protein tertiary structures highlights its potential as a tool for probing protein conformational changes .

Antiviral Potential

Recent studies have investigated the antiviral properties of derivatives of naphthalenesulfonic acid. Molecular docking studies suggest that these compounds can interact with viral proteins, potentially inhibiting their function . The electronic properties of NSA derivatives have been analyzed using spectroscopic techniques, revealing regions within the molecule that may be targeted for drug development.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in developing antibacterial agents . The compound's ability to induce oxidative stress in microorganisms has been suggested as a mechanism for its antimicrobial action.

Spectroscopic Analysis

A comprehensive spectroscopic analysis conducted by Muthu et al. highlighted the electronic characteristics of 2-amino-1-naphthalenesulfonic acid, a derivative of NSA. Techniques such as FT-IR and UV-visible spectroscopy provided insights into the compound's structural properties and potential bioactive regions . The study emphasizes the importance of understanding molecular interactions to harness NSA's biological activity effectively.

Microbial Desulfonation

Research on microbial desulfonation processes has demonstrated the ability of certain bacteria to utilize naphthalenesulfonic acids as sulfur sources. This biotransformation can lead to the production of valuable metabolites, such as naphthol derivatives, which possess their own biological activities . Understanding these microbial processes opens avenues for bioremediation and sustainable chemical production.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈O₃S |

| Melting Point | 95-98 °C |

| Solubility | Soluble in water |

| Fluorescence Emission Max | 450 nm |

常见问题

Q. What are the standard methods for synthesizing 1-naphthalenesulfonic acid, and how do reaction conditions influence product purity?

this compound is synthesized via sulfonation of naphthalene using oleum (fuming sulfuric acid) under controlled temperatures . Low-temperature sulfonation (e.g., <50°C) minimizes byproducts like 2-naphthalenesulfonic acid, which forms under kinetic control . Post-synthesis purification often involves neutralization with magnesium carbonate to isolate intermediates . Key factors include sulfonation time, temperature, and oleum concentration, which directly impact yield and purity. Impurities such as disulfonated derivatives can arise if conditions are not tightly controlled .

Q. How should this compound be stored to ensure stability in laboratory settings?

Stability data indicate that this compound degrades under prolonged exposure to heat, light, or oxidizing agents. Recommended storage conditions include:

- Ventilated, cool environments (<25°C) away from ignition sources.

- Use of inert containers (e.g., glass or HDPE) to prevent reactions with metals.

- Avoidance of contact with oxidizing agents (e.g., peroxides), which may trigger decomposition .

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

Reverse-phase HPLC with ion-pairing reagents (e.g., tetrabutylammonium salts) is widely used due to the compound’s high polarity and sulfonic acid group. Retention behavior is sensitive to buffer pH and ion-pair reagent concentration. For example, using phosphate buffer (pH 2.5) with 10 mM sodium hexanesulfonate improves resolution . UV detection at 254 nm is typical, but LC-MS is preferred for confirmation in biological or environmental samples .

Advanced Research Questions

Q. How can thermodynamic vs. kinetic control be leveraged to optimize the synthesis of this compound?

The sulfonation of naphthalene is a classic example of kinetic vs. thermodynamic control. At lower temperatures (<50°C), this compound forms preferentially due to faster sulfonation at the 1-position (kinetic product). However, at higher temperatures (>80°C), the reaction shifts toward 2-naphthalenesulfonic acid (thermodynamic product) due to its lower heat of formation (–77.32 kcal/mol vs. –75.36 kcal/mol for the 1-isomer) . Computational modeling (e.g., CACheTM software) can predict these outcomes by comparing arenium ion intermediate stabilities .

Q. How should researchers address contradictory data on chromatographic retention behavior of this compound?

Retention factors (k) for this compound vary significantly depending on mobile phase composition. For instance, studies report k values ranging from –0.74 to +0.17 in different buffer systems . To resolve contradictions:

- Standardize buffer type (e.g., phosphate vs. acetate) and pH.

- Use ion-pair reagents consistently (e.g., alkyl sulfonates).

- Validate methods with certified reference materials.

Discrepancies often arise from differences in column chemistry (C18 vs. phenyl phases) or ion suppression effects in mass spectrometry .

Q. What experimental designs are recommended for assessing the environmental toxicity of this compound?

Toxicological studies should prioritize:

- Acute toxicity assays : Use Daphnia magna or zebrafish embryos to determine LC50 values (evidence from methylnaphthalene analogs suggests aquatic toxicity thresholds <10 mg/L) .

- Degradation pathways : Monitor photolytic and microbial degradation products (e.g., sulfonated naphthols) via LC-QTOF-MS .

- Bioaccumulation potential : Measure log Kow (estimated –0.74 for this compound) to assess persistence .

Q. How do structural modifications of this compound influence its application in dye synthesis?

this compound derivatives are key intermediates for azo dyes (e.g., Acid Blue 113). Functionalization at the 5-position (e.g., 5-amino-1-naphthalenesulfonic acid) enhances coupling reactions with diazonium salts, producing stable chromophores . Advanced modifications include:

Q. What are the challenges in detecting this compound degradation products, and how can they be mitigated?

Degradation products (e.g., naphthols or sulfonated quinones) are often polar and poorly retained in traditional GC-MS methods. Recommended approaches:

- Derivatization : Use silylation or methylation to improve volatility for GC analysis.

- High-resolution MS : Employ LC-HRMS (Orbitrap or Q-TOF) to identify unknown metabolites via exact mass and fragmentation patterns .

- Isotopic labeling : Track degradation pathways using ¹³C-labeled naphthalene precursors .

Data Contradiction and Validation

Q. How can researchers reconcile discrepancies in reported melting points for this compound?

Literature reports varying melting points (e.g., 90°C for the dihydrate vs. higher values for anhydrous forms). To resolve:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。